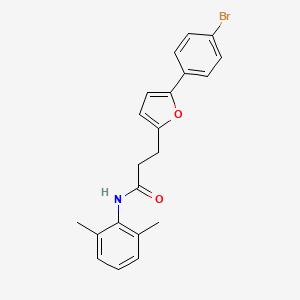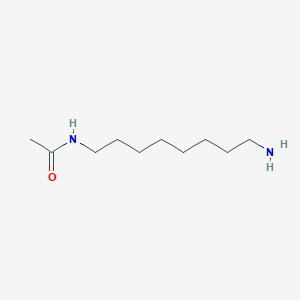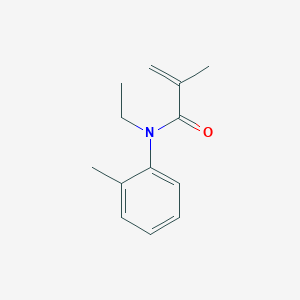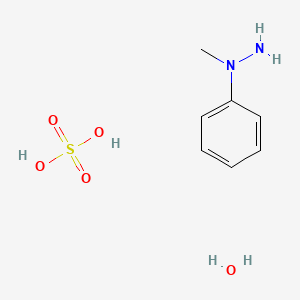
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(4-溴苯基)-2-呋喃基)-N-(2,6-二甲基苯基)丙酰胺是一种有机化合物,具有包含多个官能团的复杂结构。
准备方法
合成路线和反应条件
3-(5-(4-溴苯基)-2-呋喃基)-N-(2,6-二甲基苯基)丙酰胺的合成通常涉及多步有机反应。一种常见的方法是,从4-苯基呋喃的溴化开始,得到5-(4-溴苯基)-2-呋喃基。然后在适当的条件下,该中间体与2,6-二甲基苯胺进行偶联反应,形成所需的丙酰胺。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统,以确保高产率和纯度。
化学反应分析
反应类型
3-(5-(4-溴苯基)-2-呋喃基)-N-(2,6-二甲基苯基)丙酰胺可以进行各种类型的化学反应,包括:
氧化: 呋喃环可以被氧化形成相应的呋喃酮。
还原: 溴苯基可以被还原为苯基。
取代: 溴原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用还原剂,例如氢化铝锂或钯催化剂与氢气。
取代: 可以使用甲醇钠或氰化钾等亲核试剂。
主要生成产物
氧化: 形成呋喃酮。
还原: 形成苯基衍生物。
取代: 根据所用亲核试剂,形成各种取代衍生物。
科学研究应用
3-(5-(4-溴苯基)-2-呋喃基)-N-(2,6-二甲基苯基)丙酰胺在科学研究中有以下应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 由于其独特的结构特征,被探索为潜在的候选药物。
工业: 用于开发具有特定性能的新材料。
作用机制
3-(5-(4-溴苯基)-2-呋喃基)-N-(2,6-二甲基苯基)丙酰胺的作用机制涉及它与特定分子靶标的相互作用。溴苯基和呋喃基可以与酶或受体相互作用,导致生物途径的调节。确切的机制取决于具体的应用和靶标。
相似化合物的比较
类似化合物
3-(5-苯基-2-呋喃基)-N-(2,6-二甲基苯基)丙酰胺: 缺乏溴原子,导致不同的反应性和性质。
3-(5-(4-氯苯基)-2-呋喃基)-N-(2,6-二甲基苯基)丙酰胺: 含有氯原子而不是溴原子,影响其化学行为。
独特性
3-(5-(4-溴苯基)-2-呋喃基)-N-(2,6-二甲基苯基)丙酰胺由于溴原子的存在而具有独特性,该原子可以参与其他类似化合物无法进行的特定反应和相互作用。这使其成为各种研究和工业应用的宝贵化合物。
属性
CAS 编号 |
853330-67-3 |
|---|---|
分子式 |
C21H20BrNO2 |
分子量 |
398.3 g/mol |
IUPAC 名称 |
3-[5-(4-bromophenyl)furan-2-yl]-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20BrNO2/c1-14-4-3-5-15(2)21(14)23-20(24)13-11-18-10-12-19(25-18)16-6-8-17(22)9-7-16/h3-10,12H,11,13H2,1-2H3,(H,23,24) |
InChI 键 |
BBWAWWOFLMGUHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11963500.png)


![(2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11963512.png)
![N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B11963515.png)







